N-(4-Chlorophenyl)acrylamide N-(4-Chlorophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 5453-48-5
VCID: VC2405311
InChI: InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
SMILES: C=CC(=O)NC1=CC=C(C=C1)Cl
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol

N-(4-Chlorophenyl)acrylamide

CAS No.: 5453-48-5

Cat. No.: VC2405311

Molecular Formula: C9H8ClNO

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorophenyl)acrylamide - 5453-48-5

Specification

CAS No. 5453-48-5
Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
IUPAC Name N-(4-chlorophenyl)prop-2-enamide
Standard InChI InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
Standard InChI Key JEPAGMKWFWQECH-UHFFFAOYSA-N
SMILES C=CC(=O)NC1=CC=C(C=C1)Cl
Canonical SMILES C=CC(=O)NC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structure

Basic Information

N-(4-Chlorophenyl)acrylamide has the molecular formula C9H8ClNO with a molecular weight of 181.62 g/mol . It is formally known by its IUPAC name N-(4-chlorophenyl)prop-2-enamide . The compound is registered with CAS number 5453-48-5 and European Community (EC) number 801-742-5 .

Structural Characteristics

The molecular structure of N-(4-Chlorophenyl)acrylamide consists of an acrylamide group connected to a 4-chlorophenyl ring through the nitrogen atom. The acrylamide portion contains a carbon-carbon double bond that makes the compound particularly suitable for polymerization reactions. The SMILES notation for this compound is C=CC(=O)NC1=CC=C(C=C1)Cl , providing a concise linear representation of its molecular structure.

Synonyms and Identifiers

The compound is known by several synonyms in scientific literature and chemical databases:

  • 4′-Chloroacrylanilide

  • Acrylanilide, 4′-chloro-

  • N-(4-Chlorophenyl)-2-propenamide

  • N-(4-chlorophenyl)prop-2-enamide

  • NSC 18608

  • DSSTox Substance ID: DTXSID10280790

  • InChIKey: JEPAGMKWFWQECH-UHFFFAOYSA-N

Physical and Chemical Properties

Physical State and Appearance

N-(4-Chlorophenyl)acrylamide typically appears as a white solid or light salmon solid at room temperature. The compound is stable under standard storage conditions .

Spectroscopic Data

While complete spectroscopic data for N-(4-Chlorophenyl)acrylamide itself is limited in the provided search results, related compounds have been characterized extensively. For instance, N-(4-chlorophenyl)acrylamide (identified as compound 2h in one research paper) appears as a white solid with 92% yield in synthesis experiments .

Collision Cross Section Values

Predicted collision cross section (CCS) values for N-(4-Chlorophenyl)acrylamide have been reported for various adducts, making this information valuable for analytical chemistry applications :

Adductm/zPredicted CCS (Ų)
[M+H]+182.03671135.7
[M+Na]+204.01865148.9
[M+NH4]+199.06325144.5
[M+K]+219.99259141.7
[M-H]-180.02215138.2
[M+Na-2H]-202.00410143.0
[M]+181.02888138.5
[M]-181.02998138.5

Synthesis Methods

General Synthetic Route

The synthesis of N-(4-Chlorophenyl)acrylamide typically involves the reaction of acryloyl chloride with 4-chloroaniline in the presence of a base, resulting in amide formation with the elimination of hydrogen chloride .

Detailed Procedure

A detailed synthetic procedure for N-(4-Chlorophenyl)acrylamide involves the following steps :

  • Preparation of acryloyl chloride: Thionyl chloride (60 mmol) and acrylic acid (60 mmol) are combined in a two-neck round-bottom flask under nitrogen atmosphere, followed by the addition of a solution of hydroquinone in N,N-dimethylformamide. The mixture is heated at 40°C for 30 minutes, and the resulting acryloyl chloride is purified by distillation.

  • Synthesis of the acrylamide: 4-Chloroaniline (20 mmol) is dissolved in anhydrous ethyl acetate (80 mL) with triethylamine (1.05 eq) under nitrogen atmosphere. Freshly prepared acryloyl chloride (1.5 eq) is added dropwise at 0°C, and the reaction mixture is stirred for 2 hours at room temperature. After quenching with water, the organic phase is washed, dried, and the solvent is removed to yield N-(4-chlorophenyl)acrylamide .

Applications and Research

Polymer Science Applications

N-(4-Chlorophenyl)acrylamide has been extensively studied for its polymerization properties. It can form homopolymers, referred to as poly(N-(4-chlorophenyl)acrylamide) (PCA), and can be copolymerized with other monomers such as methyl methacrylate (MMA) to create copolymers with varied properties .

The reactivity ratios for the copolymerization of N-(4-chlorophenyl)acrylamide with methyl methacrylate have been determined using 1H NMR methods, providing valuable data for polymer scientists seeking to optimize synthesis conditions and control polymer properties .

Thermal Stability Studies

Significant research has been conducted on the thermal stability and degradation behavior of poly(N-(4-chlorophenyl)acrylamide) (PCA). Thermal analysis has shown that copolymers containing N-(4-chlorophenyl)acrylamide exhibit thermal stability intermediate between the homopolymers of PCA and poly(methyl methacrylate) (PMMA) .

The thermal degradation products of PCA have been identified using GC-MS techniques, revealing a complex mixture that includes:

  • Benzene

  • Chlorobenzene

  • 4-Chloroaniline

  • Ammonia

  • Hydrogen chloride

  • 4-Chloro-1,1'-biphenyl

  • 4-Chlorophenylcarbamic acid

  • 2-(4-Chlorophenyl)-1-phenylhydrazine

  • Bis(4-chlorophenyl)amine

  • 4-Chloro-N-(4-chlorophenyl)benzamide

Understanding these degradation pathways is crucial for applications where thermal stability is a critical parameter.

Derivatives and Related Compounds

Several derivatives of N-(4-Chlorophenyl)acrylamide have been synthesized and studied:

  • N-(4-Chlorophenyl)-N-methylmethacrylamide: This N-methylated derivative has been prepared as a white solid with 92% yield and fully characterized by 1H NMR and 13C NMR spectroscopy .

  • (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide: This compound, part of a series of N-alkyl cinnamamide derivatives, has shown promising inhibitory properties in tyrosinase assays and has been classified as a novel potential depigmenting cosmetic ingredient .

  • 2-(Hydroxymethyl)-N-arylacrylamides: These compounds, including chlorophenyl derivatives, have been synthesized through multi-step procedures involving N-(4-chlorophenyl)acrylamide intermediates .

These derivatives expand the potential applications of the basic N-(4-chlorophenyl)acrylamide structure into various fields, including cosmetics, medicinal chemistry, and materials science.

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